molecular formula C14H16BNO B15143463 2-Aminoethyl diphenylborinate-d10

2-Aminoethyl diphenylborinate-d10

Cat. No.: B15143463
M. Wt: 235.16 g/mol
InChI Key: BLZVCIGGICSWIG-LHNTUAQVSA-N
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Description

2-Aminoethyl diphenylborinate-d10 is a deuterated derivative of 2-Aminoethyl diphenylborinate, a compound widely used in scientific research. The deuterium labeling (d10) is often employed to facilitate studies involving mass spectrometry and other analytical techniques. This compound is known for its role in modulating intracellular calcium release and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl diphenylborinate-d10 typically involves the reaction of diphenylborinic acid with 2-aminoethanol in the presence of deuterium oxide (D2O) to achieve deuterium labeling. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:

    Reactants: Diphenylborinic acid, 2-aminoethanol, and deuterium oxide.

    Conditions: The reaction is typically conducted at room temperature with stirring for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using larger quantities of diphenylborinic acid and 2-aminoethanol.

    Reaction Vessels: Conducting the reaction in industrial reactors with precise control over temperature and pressure.

    Purification: Employing large-scale purification methods such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl diphenylborinate-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert it back to its borinic acid form.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of diphenylboronic acid derivatives.

    Reduction: Regeneration of diphenylborinic acid.

    Substitution: Formation of substituted boron compounds with various functional groups.

Scientific Research Applications

2-Aminoethyl diphenylborinate-d10 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in organic reactions.

    Biology: Employed in studies of calcium signaling pathways and as a modulator of intracellular calcium release.

    Medicine: Investigated for its potential therapeutic effects in modulating calcium-dependent processes in cells.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminoethyl diphenylborinate-d10 involves its interaction with intracellular calcium channels. It modulates the release of calcium ions from intracellular stores by binding to specific receptors such as the inositol 1,4,5-trisphosphate (IP3) receptor. This binding inhibits the release of calcium ions, thereby affecting various cellular processes that depend on calcium signaling.

Comparison with Similar Compounds

2-Aminoethyl diphenylborinate-d10 can be compared with other similar compounds such as:

    2-Aminoethyl diphenylborinate: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.

    Diphenylborinic acid: A precursor in the synthesis of this compound.

    2-Aminoethoxydiphenyl borate: Another derivative with similar applications in calcium signaling studies.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry, providing distinct advantages in tracing and quantification.

Properties

Molecular Formula

C14H16BNO

Molecular Weight

235.16 g/mol

IUPAC Name

2-bis(2,3,4,5,6-pentadeuteriophenyl)boranyloxyethanamine

InChI

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

BLZVCIGGICSWIG-LHNTUAQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])B(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN)[2H])[2H]

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN

Origin of Product

United States

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